6-chloro-2H-chromene-3-carbonitrile
Description
Overview of Chromene Scaffold Significance in Medicinal and Organic Chemistry
Chromenes, also known as benzopyrans, are a class of heterocyclic compounds that serve as a foundational structure for a multitude of natural products, including alkaloids, tocopherols, and flavonoids. researchgate.netuobaghdad.edu.iqresearchgate.net Their inherent biological activity, coupled with their structural versatility, makes them prime candidates for drug discovery and development. researchgate.netnih.gov The lipophilic nature of the chromene nucleus often facilitates membrane permeability, a desirable trait for bioactive molecules. researchgate.net Researchers have successfully synthesized a wide array of chromene derivatives demonstrating a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. mdpi.comresearchgate.netfrontiersin.org This has solidified the chromene scaffold as a key building block in the synthesis of new therapeutic agents. mdpi.com
Historical Context of Chromene Derivatives Research
The study of chromene derivatives is not a recent endeavor. Historically, the investigation into these compounds was spurred by their presence in a variety of natural products with known medicinal uses. uobaghdad.edu.iqsemanticscholar.org Over the decades, the focus has expanded from isolation and characterization of natural chromenes to the development of novel synthetic methodologies. uobaghdad.edu.iqwisdomlib.org This has allowed for the creation of extensive libraries of chromene analogs, enabling systematic exploration of their structure-activity relationships (SAR). The continuous evolution of synthetic strategies, including the advent of green chemistry approaches, has made the production of these valuable compounds more efficient and environmentally friendly. wisdomlib.org
Importance of Halogenated Chromenes in Bioactive Molecule Development
The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological activity. nih.gov Halogenation can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net In the context of chromenes, the incorporation of halogens, particularly chlorine and fluorine, has been shown to potentiate their bioactivity. nih.govmdpi.com For instance, halogenated chromenes have demonstrated significant potential as antimicrobial agents, even against multidrug-resistant bacteria. nih.gov This highlights the critical role of halogenation in the development of next-generation bioactive chromene derivatives. researchgate.net
Research Scope and Focus on 6-chloro-2H-chromene-3-carbonitrile
This article will focus specifically on the chemical compound This compound . The subsequent sections will delve into its synthesis, chemical properties, spectroscopic data, and its utility as a versatile intermediate in the synthesis of more complex molecules. The exploration of this particular halogenated chromene derivative aims to provide a comprehensive understanding of its chemical behavior and its potential applications in various fields of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQZPGTELLAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363090 | |
| Record name | 6-chloro-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-67-6 | |
| Record name | 6-Chloro-2H-1-benzopyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 6-chloro-2H-chromene-3-carbonitrile
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules like this compound and its derivatives. clockss.orgnih.govnih.gov These reactions combine three or more reactants in a single vessel to form the final product, often with high yields and minimal purification steps. clockss.org
A notable MCR for synthesizing related chromene structures involves the condensation of an aromatic aldehyde, malononitrile (B47326), and a phenol (B47542) derivative. researchgate.netresearchgate.net While direct synthesis of this compound via this specific three-component reaction with 6-chloro-3-hydroxychromone is not explicitly detailed in the provided results, the general principle of using an aldehyde, a malononitrile, and a phenolic component is a well-established route for creating the chromene core structure. researchgate.netresearchgate.net This methodology is often catalyzed by a base or an acid to facilitate the tandem Knoevenagel condensation and Michael addition reactions. ijpsjournal.com
In line with the principles of green chemistry, catalyst-free methods for the synthesis of chromene derivatives have been explored. ijpsjournal.comresearchgate.net These reactions often utilize environmentally benign solvents like water or ethanol (B145695) and may proceed under thermal or ultrasound conditions. nih.govorientjchem.orgmdpi.com The absence of a catalyst simplifies the workup procedure and reduces chemical waste. orientjchem.orgmdpi.com For instance, the reaction of salicylaldehydes and malononitrile can proceed without a catalyst under ultrasound activation to form chromene derivatives. mdpi.com These green approaches aim to provide cost-effective and sustainable alternatives to traditional synthetic methods. ijpsjournal.com
| Reactants | Catalyst | Solvent | Conditions | Product | Yield |
| Salicylaldehydes, Malononitrile | None | Not Specified | Ultrasound | 2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles | High |
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields for the synthesis of chromene derivatives. clockss.orgresearchgate.netnih.govresearchgate.netvjs.ac.vn This technique has been successfully applied to various MCRs leading to chromene structures. clockss.orgnih.govresearchgate.net For example, the synthesis of chromeno[2,3-d]pyrimidines from salicylaldehyde (B1680747) derivatives, malononitrile, and a secondary amine was achieved in significantly shorter reaction times (3-6 minutes) and with higher yields under microwave irradiation compared to conventional heating (10-12 hours). clockss.org Microwave-assisted synthesis is considered a green chemistry approach due to its energy efficiency and potential to reduce solvent usage. nih.govresearchgate.net
| Reactants | Conditions | Reaction Time | Yield (Microwave) | Yield (Conventional) |
| Salicylaldehyde derivatives, malononitrile, secondary amine | Microwave (100 °C, 180 W) | 3-6 min | 86-92% | 75-85% |
| Salicylaldehyde derivatives, malononitrile, secondary amine | Conventional (100 °C) | 10-12 h | 75-85% | Not Applicable |
Stepwise synthesis provides a more controlled approach to the formation of this compound, allowing for the isolation and purification of intermediates.
A documented stepwise synthesis of this compound involves the reaction of 5-chloro-2-hydroxy-benzaldehyde with acrylonitrile. This reaction is typically mediated by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and is heated to reflux. The resulting product is obtained as a yellow solid after workup and purification. This method provides a direct route to the target compound from readily available starting materials.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |
| 5-chloro-2-hydroxy-benzaldehyde | Acrylonitrile | DABCO | Reflux | This compound | 74% |
Stepwise Synthesis from Precursors
Conversion of Hydroxyl to Chloro Derivatives
The introduction of a chlorine atom at the 6-position of the chromene ring often begins with a precursor containing a hydroxyl group. A common synthetic route involves the chlorination of a hydroxyl-substituted coumarin (B35378) or chromene derivative. For instance, 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde can be treated with phosphoryl chloride (POCl₃) to yield the corresponding 6-chloro derivative. nih.govmdpi.com This transformation is a crucial step in preparing the necessary precursors for the synthesis of this compound. The reaction typically proceeds by stirring the hydroxy-coumarin with POCl₃, sometimes with gentle heating, followed by quenching with ice water to precipitate the chlorinated product. nih.govmdpi.com
Alternative chlorinating agents like thionyl chloride (SOCl₂) are also widely used for converting alcohols to alkyl chlorides. libretexts.org These reagents are often preferred due to milder reaction conditions compared to concentrated hydrohalic acids. libretexts.orgcommonorganicchemistry.com The reaction with thionyl chloride can be performed neat or in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com The use of a catalyst, such as dimethylformamide (DMF), can facilitate the reaction by forming the Vilsmeier-Haack reagent, which acts as the active chlorinating species. commonorganicchemistry.com
A general procedure for such a conversion is outlined in the following table:
Table 1: Conventional Synthesis of 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde
| Reactant | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde | POCl₃ | Anhydrous EtOH | Stir at 5–10 °C, then heat at 60 °C for 2h | 6-chloro-2-oxo-2H-chromene-4-carbaldehyde |
Data derived from a study on the synthesis of novel 2H-chromene derivatives. nih.gov
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. chemimpex.com
The chloro and carbonitrile groups on the this compound scaffold offer opportunities for a variety of chemical transformations. The chlorine atom at the 6-position can be a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of different functional groups. For instance, the 6-iodo analogue has been used in Sonogashira reactions to introduce various alkynyl groups, demonstrating the potential for derivatization at this position. nih.gov
The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The reactivity of the chromene core itself can be influenced by the substituents present. For example, the presence of electron-withdrawing groups like the chloro and cyano groups can affect the electron density of the aromatic ring and the reactivity of the pyran ring.
Studies on related 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have shown that modifications at the 6-position with various alkynyl groups can significantly impact their biological activity as P2Y6 receptor antagonists. nih.gov This highlights the importance of substituent effects in the design of new bioactive molecules based on the chromene scaffold.
Introduction of Diverse Pharmacophores for Enhanced Bioactivity
The core structure of this compound serves as a versatile scaffold for the introduction of various pharmacophores, a key strategy in medicinal chemistry to enhance the biological activity and target specificity of a lead compound. Researchers have explored the modification of this chromene system by incorporating a range of functional groups and heterocyclic moieties known for their pharmacological relevance. These modifications are aimed at improving the compound's interaction with biological targets, thereby augmenting its therapeutic potential.
One notable approach involves the incorporation of a trifluoromethyl (CF3) group, which is recognized for its ability to enhance metabolic stability and binding affinity. mdpi.comresearchgate.net For instance, derivatives of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid have been synthesized. mdpi.comresearchgate.net The introduction of the CF3 group is considered a valuable strategy for modifying the biological properties of the parent compound. mdpi.com
Furthermore, the chromene scaffold has been functionalized with various heterocyclic pharmacophores. A key example is the synthesis of a novel chromene derivative incorporating a 1,3,4-thiadiazole (B1197879) moiety. mdpi.comresearchgate.net Specifically, 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid has been coupled with 5-allylsulfanyl- mdpi.comchemimpex.comnih.govthiadiazol-2-ylamine to yield the corresponding amide. mdpi.comresearchgate.net This synthetic pathway highlights the utility of the 6-chloro-chromene core in accessing more complex molecules with potential bioactivity. mdpi.comresearchgate.net
The strategic placement of substituents on the chromene ring has been shown to be critical for biological activity. In a study focused on P2Y6 receptor antagonists, a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives were synthesized and evaluated. nih.gov This research demonstrated that substitutions at the 6-position of the chromene ring are well-tolerated and can be used to modulate potency. nih.gov For example, a 6-bromo analogue displayed an IC50 of 3.49 μM, indicating its potential as a receptor antagonist. nih.gov The investigation into various alkynyl analogues at this position further underscores the flexibility of the 6-position for derivatization to enhance pharmacological profiles. nih.gov
Another avenue of research has been the synthesis of 2-aryl-3-nitro-2H-chromene derivatives and the assessment of their antibacterial properties, particularly against multidrug-resistant strains. nih.gov In this series, halogenation of the chromene scaffold was found to be a key determinant of antibacterial efficacy. nih.gov Mono-halogenated nitrochromenes exhibited moderate activity, while tri-halogenated derivatives, such as 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, demonstrated potent anti-staphylococcal effects with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 μg/mL. nih.gov This highlights the significant impact of incorporating multiple halogen atoms on the bioactivity of the chromene core. nih.gov
The following table summarizes the biological activities of representative chromene derivatives with diverse pharmacophores:
| Compound/Derivative | Modification | Biological Activity | Finding |
| 6-Bromo-3-nitro-2-(trifluoromethyl)-2H-chromene | 6-Bromo substitution | P2Y6 Receptor Antagonist | IC50 of 3.49 μM nih.gov |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Tri-halogenation and 2-aryl substitution | Anti-staphylococcal Agent | MIC of 1–8 μg/mL against S. aureus and S. epidermidis nih.gov |
In addition to the aforementioned examples, the 6-chloro-chromene skeleton has been utilized in the creation of hybrid molecules. For instance, 6-chloro-2-oxo-2H-chromene-4-carbaldehyde has been used as a key intermediate in the synthesis of novel conjugates bearing phenylthiazolidinone moieties. mdpi.com These resulting compounds were screened for their antimicrobial activity, showcasing the potential of the 6-chloro-chromene scaffold in developing new antimicrobial agents. mdpi.com
The collective findings from these studies underscore the importance of this compound and its analogues as valuable platforms in drug discovery. The ability to introduce a wide array of pharmacophores through various synthetic transformations allows for the fine-tuning of their biological activities, paving the way for the development of novel therapeutic agents. mdpi.comchemimpex.comnih.govnih.gov
Spectroscopic Characterization and Structural Elucidation of 6 Chloro 2h Chromene 3 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For chromene derivatives, ¹H and ¹³C NMR provide detailed information about the position and environment of hydrogen and carbon atoms, while specialized techniques like ¹⁹F NMR are crucial for fluorinated analogs.
While specific ¹H NMR data for 6-chloro-2H-chromene-3-carbonitrile is not extensively detailed in the reviewed literature, analysis of its derivatives provides significant structural clues. For instance, in various 2-amino-4H-chromene-3-carbonitrile derivatives, the proton at the C4 position (H-4) typically appears as a singlet. mdpi.comresearchgate.netsemanticscholar.org The chemical shift of this proton is influenced by the substituents on the chromene ring.
In a dimer of a bromo-substituted derivative, 2-amino-6-bromo-4-((6-bromo-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile, the methine proton H-4 resonates as a singlet at 5.81 ppm. mdpi.comresearchgate.netsemanticscholar.org The aromatic protons and amino group protons also show characteristic signals. mdpi.comresearchgate.netsemanticscholar.org For example, the amino group (NH₂) protons often appear as a singlet, with a chemical shift that can vary depending on the solvent and concentration. mdpi.comresearchgate.netsemanticscholar.org
The following table summarizes representative ¹H NMR data for some chromene-3-carbonitrile derivatives:
| Compound/Derivative | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| 2-amino-6-bromo-4-((6-bromo-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile | Methine proton (H-4) | 5.81 | Singlet |
| Amino group (-NH₂) | 7.22 | Singlet | |
| Aromatic protons (H-5, H-5', H-4') | 7.53, 7.83, 8.29 | Singlets | |
| 2-(4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrile (bromo-substituted) | Vicinal protons (H-1, H-10b) | 4.8-4.9 | Doublet of doublets |
| Amino/Imino groups | 3.65, 6.34, 6.53, 6.72, 7.1 | Singlets |
This table presents data for derivatives of 2H-chromene-3-carbonitrile and not the parent compound this compound.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In chromene derivatives, the carbon atoms of the nitrile group (C≡N) and the carbons of the chromene core have characteristic chemical shifts.
For the dimeric bromo-derivative mentioned previously, two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) have been used to correlate proton and carbon signals definitively. Key correlations include the C4 carbon at 48.62 ppm, which is attached to the methine proton at 5.81 ppm, and aromatic carbons appearing between 131.80 and 145.45 ppm. mdpi.comresearchgate.netsemanticscholar.org
A summary of selected ¹³C NMR data for derivatives is provided below:
| Compound/Derivative | Carbon Atom | Chemical Shift (δ, ppm) |
| 2-amino-6-bromo-4-((6-bromo-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile | C4 | 48.62 |
| C5 | 132.10 | |
| C5' | 131.80 | |
| C4' | 145.45 | |
| 6-chloro-2-oxo-2H-chromene-4-carbaldehyde | Coumarin-C3 | 91.1 |
| Aromatic Carbons | 119.8-150.1 | |
| Carbonyl Carbon (C=O) | 162.4 | |
| Aldehyde Carbon (CHO) | 192.5 |
This table presents data for derivatives of 2H-chromene-3-carbonitrile and not the parent compound this compound.
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be a critical tool for structural elucidation. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides clear signals with a wide chemical shift range, making it easier to distinguish between different fluorine environments within a molecule.
The analysis of ¹⁹F NMR spectra would focus on chemical shifts, which indicate the electronic environment of the fluorine atom, and coupling constants (J-couplings) between fluorine and other nuclei like ¹H and ¹³C. These couplings provide valuable information about the connectivity of the molecule, often over several bonds. For instance, geminal (²JFH) and vicinal (³JFH) coupling constants can help establish the substitution pattern on the chromene ring and any attached side chains. chemimpex.com Advanced techniques like ¹H-¹⁹F and ¹³C-¹⁹F correlation spectroscopy (HETCOR) would allow for unambiguous assignment of signals and a complete structural determination of fluorinated chromene derivatives. researchgate.netnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features.
The most prominent peaks would include the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp band of medium intensity in the region of 2260-2220 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the double bond in the pyran ring would be observed in the 1650-1450 cm⁻¹ region. semanticscholar.orgrsc.orghud.ac.ukresearchgate.netresearchgate.net The C-O-C stretching of the ether linkage in the chromene ring would give rise to absorptions in the 1250-1050 cm⁻¹ range. Furthermore, the C-Cl stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹. researchgate.net
Expected IR Absorption Bands for this compound:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2260 - 2220 |
| Aromatic C=C | Stretch | ~1600 and ~1475 |
| Alkene C=C | Stretch | 1680 - 1640 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1270 - 1230 |
| Symmetric Stretch | 1075 - 1020 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For this compound (molecular weight approximately 191.61 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 191. researchgate.net Due to the presence of a chlorine atom, a characteristic isotopic peak [M+2]⁺ at m/z 193 would also be observed, with an intensity of about one-third of the [M]⁺ peak, which is typical for compounds containing one chlorine atom.
The fragmentation of 2H-chromenes under mass spectrometry conditions often involves cleavage of the bonds in the heterocyclic ring. For this compound, common fragmentation pathways would likely include the loss of the chlorine atom (Cl•) or the nitrile group (•CN). The loss of small, stable molecules like CO could also occur. Analysis of trimethylsilylated (TMS) chromone (B188151) derivatives has shown complex rearrangement and fragmentation patterns, including the loss of a C₃O molecule.
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The chromene system, being a conjugated system containing a benzene (B151609) ring fused to a pyran ring, is expected to absorb UV radiation, leading to π → π* transitions. The presence of the nitrile group and the chlorine atom as substituents will influence the wavelength of maximum absorption (λ_max).
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
Detailed research findings on derivatives of this compound have revealed how substitutions on the chromene ring system affect their molecular geometry and crystal packing. For instance, the introduction of bulky substituents can lead to significant steric hindrance, which in turn influences the planarity of the chromene ring system and the orientation of the substituents.
One such derivative, 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile , was synthesized and its structure confirmed by SC-XRD. researchgate.net The analysis revealed that this compound crystallizes in the triclinic space group P-1. The unit cell parameters were determined to be a = 7.7131(3) Å, b = 8.8579(3) Å, and c = 12.6696(4) Å, with angles α = 73.445(2)°, β = 87.590(2)°, and γ = 82.620(2)°. researchgate.net The volume of the unit cell is 822.84(5) ų, with two molecules (Z=2) per unit cell. researchgate.net
Another related derivative, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile , has also been characterized using SC-XRD. mdpi.com This compound crystallizes with lattice parameters of a = 7.8561(4) Å, b = 9.2701(5) Å, and c = 12.8343(7) Å, and a β angle of 89.852(4)°. mdpi.com The structure consists of three fused rings that are nearly planar with each other. mdpi.com However, the dichlorophenyl ring is positioned out of this plane by 1.52 Å and is nearly perpendicular to the pyran ring, with a deviation of 119.41° from the mean plane of the pyran ring. mdpi.com
The crystallographic data for these derivatives are summarized in the interactive tables below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₂Cl₂N₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.7131(3) |
| b (Å) | 8.8579(3) |
| c (Å) | 12.6696(4) |
| α (°) | 73.445(2) |
| β (°) | 87.590(2) |
| γ (°) | 82.620(2) |
| Volume (ų) | 822.84(5) |
| Z | 2 |
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₃Cl₂N₂O₂ |
| a (Å) | 7.8561(4) |
| b (Å) | 9.2701(5) |
| c (Å) | 12.8343(7) |
| β (°) | 89.852(4) |
The solid-state packing of these molecules is stabilized by a network of intermolecular interactions. These interactions can include conventional hydrogen bonds, as well as weaker C-H···O, C-H···N, and C-H···π interactions. The presence and nature of these interactions are crucial in determining the stability and the physical properties of the crystalline material. The study of these interactions provides a deeper understanding of the supramolecular chemistry of this class of compounds.
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the analysis of 6-chloro-2H-chromene-3-carbonitrile, a common approach would involve using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). Such calculations are foundational for geometry optimization, vibrational analysis, and exploring the electronic properties of the molecule.
Molecular Geometry Optimization
Table 1: Theoretical Optimized Geometrical Parameters for this compound (Illustrative) (Note: The following table is illustrative. Specific computational data for this compound is not available in the searched literature.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2-C3 | Data not available |
| C3-C11 | Data not available | |
| C11-N12 | Data not available | |
| C4-C4a | Data not available | |
| C6-Cl13 | Data not available | |
| Bond Angle (°) | C2-C3-C4 | Data not available |
| C3-C4-C4a | Data not available | |
| C5-C6-Cl13 | Data not available | |
| Dihedral Angle (°) | C2-C3-C4-C4a | Data not available |
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also predicts the infrared (IR) and Raman spectra of the molecule. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes. This provides a detailed understanding of the molecule's vibrational behavior. For instance, in a related compound, 2-amino 6-bromo 3-formylchromone, DFT calculations have been used to assign the vibrational modes. researchgate.net
Table 2: Illustrative Vibrational Frequencies and PED for this compound (Note: The following table is illustrative. Specific computational data for this compound is not available in the searched literature.)
| Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) |
|---|---|---|
| Data not available | ν(C≡N) | Data not available |
| Data not available | ν(C-Cl) | Data not available |
| Data not available | ν(C-O-C) | Data not available |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Electron Affinity, Electrophilicity Index)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. From the HOMO and LUMO energies, other important parameters like electron affinity and the electrophilicity index can be calculated to further quantify the molecule's reactivity.
Table 3: Frontier Molecular Orbital Properties of this compound (Illustrative) (Note: The following table is illustrative. Specific computational data for this compound is not available in the searched literature.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Electron Affinity | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For a related molecule, Iodo-4-Oxo-4H Chromene-3 Carbaldehyde, MEP analysis has been used to identify reactive sites. researchgate.net For this compound, one would expect negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the chromene ring, and positive potential around the hydrogen atoms.
Natural Bonding Orbital (NBO) Analysis
Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Illustrative) (Note: The following table is illustrative. Specific computational data for this compound is not available in the searched literature.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Global Reactivity Descriptors
Table 5: Global Reactivity Descriptors for this compound (Illustrative) (Note: The following table is illustrative. Specific computational data for this compound is not available in the searched literature.)
| Descriptor | Formula | Value |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Data not available |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |
| Global Electrophilicity Index (ω) | μ² / (2η) | Data not available |
| Electronegativity (χ) | -μ | Data not available |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a derivative of this compound, and a protein's active site.
Molecular docking studies have been pivotal in elucidating the binding modes of various derivatives based on the this compound scaffold with several protein targets. For instance, research on halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives, which can be synthesized from 6-chloro-3-hydroxychromone, has identified potential interactions within the active site of Cyclin-dependent kinase 6 (CDK6). nih.gov These studies help in understanding how these compounds might exert their cytotoxic effects on cancer cell lines like MCF-7. nih.gov
Similarly, docking experiments with derivatives of 2-amino-4H-chromene-3-carbonitrile have been conducted to understand their binding to the ATP binding pocket of the DNA gyrase B enzyme. islandarchives.ca The insights gained from these studies reveal that the binding modes of these compounds are often comparable to those of known reference drugs, suggesting a similar mechanism of action. islandarchives.ca
Computational studies extend beyond just understanding binding modes; they are also used to predict potential molecular targets and elucidate mechanisms of action. For derivatives of this compound, these studies have suggested a range of biological activities. The core chromene structure is recognized for its ability to interact with specific biological pathways, making it a valuable scaffold in pharmaceutical development, particularly for neurological disorders and cancer. chemimpex.com
For example, the cytotoxic activity of 2-amino-4-(nitroalkyl)-4H-chromene derivatives, including a 6-chloro substituted variant, has been evaluated against various cancer cell lines. nih.gov Computational analyses in such cases help to rationalize the observed biological data and propose potential protein targets responsible for the cytotoxic effects. Furthermore, research into 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives has identified them as antagonists of the P2Y6 receptor, a target for inflammatory and neurodegenerative diseases. nih.gov While the specific compound is not this compound, this highlights the diverse targeting potential of the broader chromene class, which can be explored through computational predictions.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery. Computational approaches play a significant role in building predictive SAR models. For the chromene scaffold, including derivatives of this compound, computational SAR studies help in understanding how modifications to the chemical structure affect biological activity.
Research has shown that the introduction of a halogen at the 6-position of the chromene ring can influence cytotoxic activity. nih.gov For instance, studies on 2-amino-4-(nitromethyl)-4H-chromenes demonstrated that 6-substituted derivatives exhibited enhanced activity against certain cancer cell lines. nih.gov Computational SAR can quantify these effects and guide the synthesis of more potent analogues. The chlorinated derivative provides additional opportunities for functionalization, allowing for a broad exploration of chemical transformations to enhance bioactivity. chemimpex.com
A study on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives explored the SAR at the 6-position, indicating its suitability for derivatization with various substituents without losing affinity for the P2Y6 receptor. nih.gov This demonstrates how computational SAR can identify regions of the molecule that are amenable to modification to improve properties like potency and pharmacokinetic profiles.
Non-Linear Optical (NLO) Properties
While the primary focus of research on this compound and its analogues has been on their biological activities, some chromene derivatives have also been investigated for their photophysical properties. nih.gov The unique electronic structure of the chromene ring system suggests potential for applications in materials science, including the development of materials with non-linear optical (NLO) properties. NLO materials are crucial for technologies like optical switching and frequency conversion. While specific studies focusing solely on the NLO properties of this compound are not extensively reported, the broader class of chromenes is known to exhibit interesting photophysical behaviors that could be indicative of NLO potential. nih.gov Further computational and experimental investigations are warranted to fully explore this aspect.
Biological and Pharmacological Research of Chromene Derivatives General and Specific to 6 Chloro 2h Chromene 3 Carbonitrile Scaffold
Anticancer Activity
The chromene scaffold is a recognized pharmacophore in the development of new anticancer agents. Various derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.
Cytotoxicity Evaluation against Cancer Cell Lines
Derivatives of the 2-amino-4H-chromene-3-carbonitrile series have shown significant cytotoxic activity against several cancer cell lines. For instance, 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles exhibited good cell growth inhibitory activity against MDA-MB-231, MCF-7, and T47D breast cancer cell lines, with some derivatives being more potent than the standard drug etoposide. nih.gov Specifically, 6-bromo derivatives showed promising IC50 values ranging from 3.46–18.76 μg/mL. nih.gov
Similarly, 2-amino/acetylamino substituted 6-chloro/methoxy-4H-benzo[h]chromenes have displayed cytotoxic effects against human breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cells. mdpi.com The introduction of a methoxy (B1213986) group on 2-phenylimino-2H- nih.gov-benzopyran-3-carbonitrile derivatives was found to increase the percentage of survival in most tested cell lines, except for Caco2 (colorectal adenocarcinoma), where it showed a 44% survival rate. scirp.org Another study highlighted that 2-phenylimino-2H- nih.gov-benzopyran-3-carbonitrile derivatives exhibited cytotoxic effects on HCT 116, PC3 (prostate adenocarcinoma), and NCI-H727 (lung carcinoma) cell lines. scirp.org
Furthermore, 1,2,3-triazole-containing chromene derivatives have demonstrated excellent activity against A549 (lung carcinoma), including taxol-resistant and cisplatin-resistant strains, with IC50 values ranging from 0.28 to 6.30 μM. nih.gov The cytotoxic activity of various chromene derivatives against different cancer cell lines is summarized in the table below.
Table 1: Cytotoxic Activity of Chromene Derivatives against Various Cancer Cell Lines
| Compound Series | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D | Good cell growth inhibitory activity, some more potent than etoposide. | nih.gov |
| 6-Bromo-2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D | IC50 values in the range of 3.46–18.76 μg/mL. | nih.gov |
| 2-Amino/acetylamino-6-chloro/methoxy-4H-benzo[h]chromenes | MCF-7, HCT-116, HepG-2 | Cytotoxic effects. | mdpi.com |
| 2-Phenylimino-2H- nih.gov-benzopyran-3-carbonitriles | HCT 116, PC3, NCI-H727 | Exhibited cytotoxic effects. | scirp.org |
| 1,2,3-Triazole-containing chromenes | A549, A549/taxol, A549/cisplatin | IC50 values ranging from 0.28–6.30 μM. | nih.gov |
| Copper (II) complexes with 3-(4-chloro-3-nitrophenyl)thiourea | SW480, SW620, PC3 | Cytotoxic in the low micromolar range. | nih.gov |
| Triazene derivatives | PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, HepG2 | Marked cytotoxicity. | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
Chromene derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle. For instance, a chalcone (B49325) derivative was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in both sensitive and cisplatin-resistant ovarian cancer cells. mdpi.com This effect was linked to the generation of reactive oxygen species (ROS). mdpi.com
Similarly, studies on Dracaena cinnabari extracts, which contain chromene derivatives, revealed the induction of apoptosis and S-phase cell cycle arrest in H400 human oral squamous cell carcinoma cells. nih.gov The apoptotic mechanism involved the depolarization of the mitochondrial membrane potential and activation of caspases 9 and 3/7. nih.gov Furthermore, some benzo[f]chromene derivatives have been shown to inhibit growth, proliferation, and trigger apoptosis in breast cancer xenografts. nih.gov These compounds increased mitochondrial superoxide (B77818) levels and decreased mitochondrial membrane potential, leading to the activation of caspase 3/7. nih.gov
Inhibition of Specific Molecular Targets
The anticancer activity of chromene derivatives is often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation. Research has identified several key targets for these compounds.
Some 1H-benzo[f]chromene derivatives with 8-bromo/methoxy and 1H-tetrazol-5-yl substituents have been found to inhibit c-Src kinase, an enzyme often overactive in cancer. mdpi.com Additionally, certain 2-amino and 2,7-diamino derivatives of 4H-benzo[h]chromene have also shown inhibitory effects on c-Src kinase. mdpi.com
Topoisomerase enzymes, which are essential for DNA replication and repair, are another target for chromene derivatives. Molecular docking studies have suggested that some chromenol derivatives may inhibit DNA topoisomerase IV. nih.gov Furthermore, some chromene derivatives have been shown to act as tubulin destabilizers, interfering with the formation of the mitotic spindle and leading to cell cycle arrest. nih.gov Others have been identified as inhibitors of anti-apoptotic Bcl-2 family proteins, thereby promoting apoptosis. nih.govscirp.org
A series of 3-nitrochromenes demonstrated good inhibitory activity against thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance and proliferation in A549 cancer cells. researchgate.net
Structure-Activity Relationship (SAR) for Anticancer Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of chromene derivatives. These studies have revealed that specific substitutions on the chromene ring system can significantly influence their biological activity.
For 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, the presence of halogens of moderate size at the meta or para positions of the pendant phenyl ring was found to enhance cytotoxic activity. nih.gov In the case of 2-phenylimino-2H- nih.gov-benzopyran-3-carbonitriles, the presence of a methoxy group on the 2-phenylimino moiety generally increased the survival percentage of cancer cells, indicating a decrease in cytotoxicity. scirp.org
For 1,2,3-triazole-containing chromene derivatives, a fluoro atom on the phenyl ring was found to contribute positively to the antiproliferative activity against the A549 lung cancer cell line. nih.gov In another series of 1,2,3-triazole-containing chromenes, a morpholino group at a specific position enhanced the activity against A549 and its drug-resistant variants. nih.gov
In the 3-nitrochromene series, bromo-substitutions at the 6- and 8-positions of the chromene scaffold significantly increased the inhibitory activity against thioredoxin reductase. researchgate.net
Antimicrobial and Antifungal Activities
Beyond their anticancer properties, chromene derivatives have also demonstrated significant potential as antimicrobial and antifungal agents.
Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)
Derivatives of the 2H-chromene scaffold have shown a broad spectrum of antibacterial activity. For example, a new chloroxylenol preparation containing ethylenediamine (B42938) tetraacetic acid (EDTA) has proven to be an effective bactericidal agent against various Gram-positive and Gram-negative bacteria, including resistant strains of Pseudomonas aeruginosa. researchgate.net
Halogenated 3-nitro-2H-chromenes have emerged as potent agents against multidrug-resistant (MDR) bacteria, particularly Gram-positive strains. nih.gov Mono-halogenated nitrochromenes exhibited moderate anti-staphylococcal activity, while tri-halogenated derivatives displayed potent activity with MIC values ranging from 1–8 μg/mL against MDR strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Notably, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as the most effective antibacterial agent in this series against these MDR strains. nih.gov
In another study, sulfonamide Schiff bases of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde were synthesized and tested against hospital isolates of both Gram-positive (including MRSA and MDR Enterococcus faecalis) and Gram-negative bacteria (including MDR Escherichia coli and Salmonella enterica). nih.gov Two of the synthesized compounds showed significant activity, with one inhibiting MRSA and MDR E. coli at MICs of 150 μg/mL and 128 μg/mL, respectively. nih.gov
The table below summarizes the antibacterial activity of various chromene derivatives.
Table 2: Antibacterial Activity of Chromene Derivatives
| Compound Series | Bacterial Strain(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Chloroxylenol preparation with EDTA | Gram-positive and Gram-negative bacteria, including P. aeruginosa | Effective bactericidal agent. | researchgate.net |
| Mono-halogenated 3-nitro-2H-chromenes | S. aureus, S. epidermidis | Moderate anti-staphylococcal activity (MIC 8–32 μg/mL). | nih.gov |
| Tri-halogenated 3-nitro-2H-chromenes | MDR S. aureus, MDR S. epidermidis | Potent anti-staphylococcal activity (MIC 1–8 μg/mL). | nih.gov |
| 2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | MDR S. aureus, MDR S. epidermidis | MICs of 4 μg/mL and 1–4 μg/mL, respectively. | nih.gov |
| Sulfonamide Schiff bases of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde | MRSA, MDR E. coli | MICs of 150 μg/mL and 128 μg/mL, respectively, for one derivative. | nih.gov |
| 2H-Chromen-2-one derivative (a3) | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Showed bacteriostatic and bactericidal activity. | researchgate.net |
Antifungal Properties
Chromene derivatives have demonstrated notable potential as antifungal agents. nih.govresearchgate.net The structural framework of chromene is considered a valuable starting point for designing new compounds to combat fungal infections, which are a growing health concern, partly due to the emergence of drug-resistant strains and biofilm formation by species like Candida. nih.govresearchgate.net
Research into chromone-3-carbonitriles has identified compounds with significant antifungal, antibiofilm, and antivirulence activities against several Candida species. researchgate.net For instance, in a study of 27 different chromone (B188151) derivatives, four chromone-3-carbonitriles showed promising antifungal activity with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL. researchgate.net Specifically, the compound 2-amino-4-(4-methyl benzoate)-4H-benzo[f]chromen-3-carbonitrile (C9) was most effective against a range of fungi including Aspergillus clavatus and several Candida species, with MIC values between 8 and ≤ 128 µg/mL. researchgate.net
Further studies have explored the incorporation of a triazole ring into the chromene structure to enhance antifungal efficacy. nih.gov A series of novel chromenol derivatives were synthesized, and their in vitro antifungal activity was evaluated against various fungal strains. The most sensitive fungus was identified as Trichoderma viride, whereas Aspergillus fumigatus was the most resistant. nih.gov The compound 2-tert-Butyl-6-chloro-3-(1H-1,2,4-triazole-1-yl)-2H-chromen-2-ol (3m), a derivative of the 6-chloro-2H-chromene scaffold, was among the synthesized compounds. nih.gov The study found that several of the new derivatives were more active than the reference drugs, ketoconazole (B1673606) and bifonazole, with the most active compound exhibiting MIC values ranging from 22.1 to 184.2 µM. nih.gov Molecular docking studies suggested that the antifungal action of these novel chromenol derivatives may occur through the inhibition of sterol 14α-demethylase (CYP51). nih.gov
Table 1: Antifungal Activity of Selected Chromene Derivatives
| Compound | Fungal Species | Activity (MIC) | Source |
|---|---|---|---|
| Chromone-3-carbonitriles (4 compounds) | Candida species | 5 to 50 µg/mL | researchgate.net |
| 2-amino-4-(4-methyl benzoate)-4H-benzo[f]chromen-3-carbonitrile (C9) | Aspergillus clavatus, Candida species | 8 to ≤ 128 µg/mL | researchgate.net |
| Novel chromenol-triazole derivatives (e.g., Compound 3k) | Various fungi | 22.1–184.2 µM | nih.gov |
Antitubercular Activity
The chromene scaffold is a recognized pharmacophore in the development of agents against Mycobacterium tuberculosis. nih.govresearchgate.netbenthamdirect.com Numerous studies have reported the synthesis and evaluation of chromene-based compounds for their potential to treat tuberculosis, including multidrug-resistant strains. nih.govresearchgate.net
In one study, a series of 4H-chromen-4-one derivatives were synthesized and tested for their antitubercular activity. nih.gov Compound 8d from this series was found to be active against both drug-sensitive and multidrug-resistant tuberculosis, identifying it as a promising lead compound. nih.gov Another investigation focused on biscoumarin derivatives, which feature a chromene core. researchgate.net The results showed that several of these compounds (3b, 3c, 3d, 3f, 3i, 3j) exhibited excellent activity against the H37Rv strain of M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL. researchgate.net
A separate series of chromene derivatives also yielded promising candidates. researchgate.net Among the tested compounds, one derivative (3i) displayed significant activity against the Mycobacterium tuberculosis cell line H37Rv, with a MIC99 value of 0.78 µg/mL. researchgate.net Three other compounds from the same series (3f, 3h, and 3o) also showed potent activity with MIC99 values of 6.25 µg/mL. researchgate.net Additionally, benzo[h]chromene derivatives have been explored as potential agents against mycobacterial infections. nih.gov
Table 2: Antitubercular Activity of Selected Chromene Derivatives
| Compound Series | Strain | Activity (MIC) | Source |
|---|---|---|---|
| Biscoumarin derivatives (e.g., 3b, 3c, 3i) | M. tuberculosis H37Rv | 1.6 µg/mL | researchgate.net |
| Chromene derivative (3i) | M. tuberculosis H37Rv | 0.78 µg/mL (MIC99) | researchgate.net |
| Chromene derivatives (3f, 3h, 3o) | M. tuberculosis H37Rv | 6.25 µg/mL (MIC99) | researchgate.net |
| 4H-chromen-4-one derivative (8d) | Drug-sensitive and multidrug-resistant TB | Active | nih.gov |
Anti-inflammatory Effects
Chromene derivatives have been widely investigated for their anti-inflammatory properties. eurekaselect.comnih.govnih.gov The inflammatory response is a key feature of many diseases, creating a need for new therapeutic agents that can mitigate its harmful effects. nih.gov
Research on novel 4-aryl-4H-chromene derivatives has shown that they can decrease nitric oxide (NO) levels and the production of various interleukins and monocyte chemoattractant protein-1 (MCP-1) in vitro. nih.gov These studies suggest that the anti-inflammatory effect of chromenes is linked to macrophage repolarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) state. nih.gov Other studies have shown that chromone and chromanone compounds isolated from natural sources inhibit NO production with IC50 values ranging from 7.0 to 12.0 μM. nih.gov
In a study on 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates, several compounds were found to be effective against TNF-α. nih.gov Specifically, compounds 5i and 5k showed potent activity with IC50 values of 0.423 ± 0.022 µM and 0.047 ± 0.001 µM, respectively, compared to the standard drug Prednisolone (0.033 ± 0.002 µM). nih.gov Compound 5i, in particular, was identified as a potent agent that significantly reduced both TNF-α and IL-6 levels in an in vivo mouse model. nih.gov The 6-chloro substituent is a feature in some of the parent structures used to synthesize these effective anti-inflammatory compounds. nih.gov Furthermore, certain 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been identified as antagonists for the P2Y6 receptor, a target for inflammatory diseases. nih.gov
Table 3: Anti-inflammatory Activity of Selected Chromene Derivatives against TNF-α
| Compound | IC50 (µM) | Standard (Prednisolone) IC50 (µM) | Source |
|---|---|---|---|
| 5g | 1.108 ± 0.002 | 0.033 ± 0.002 | nih.gov |
| 5i | 0.423 ± 0.022 | 0.033 ± 0.002 | nih.gov |
| 5k | 0.047 ± 0.001 | 0.033 ± 0.002 | nih.gov |
| 5l | 0.070 ± 0.002 | 0.033 ± 0.002 | nih.gov |
| 8f | 0.142 ± 0.001 | 0.033 ± 0.002 | nih.gov |
Antioxidant Activity
The chromene scaffold is a core component of many natural and synthetic compounds with significant antioxidant properties. nih.govmdpi.com These compounds can help prevent oxidative deterioration by acting as free radical scavengers and metal chelators. nih.govraco.cat The antioxidant capacity is often linked to the presence of hydroxyl groups on the chromene structure. nih.gov
Studies on 4-hydroxy-chromene-2-one derivatives have demonstrated their potential as antioxidants. nih.gov The total antioxidant capacity for a series of these compounds ranged from 26.76 to 742.67 μg/mL equivalents of ascorbic acid. nih.gov Within this series, compounds 2b, 6b, 2c, and 4c were noted as particularly effective antioxidants based on their ability to scavenge DPPH, hydroxyl, and lipid peroxide radicals. nih.gov
Other research on 2H-chromen-2-one derivatives established their moderate antiradical activity. researchgate.net The antioxidant effect of these derivatives was found to be prolonged in a model of long-lasting lipid peroxidation. researchgate.net The synthesis of novel 4H-chromene derivatives has also yielded compounds with good antioxidant activity, as demonstrated by the DPPH radical assay, where they showed a high percentage of inhibition relative to standard ascorbic acid. researchgate.net The development of water-soluble chromene derivatives is also an area of interest, as it could enhance their application as antioxidants by improving bioavailability. mdpi.com
Table 4: Antioxidant Potential of Selected 4-Hydroxycoumarin Derivatives
| Compound | Total Antioxidant Capacity (μg/mL Ascorbic Acid Equivalent) | Radical Scavenging Activity | Source |
|---|---|---|---|
| Series of 15 derivatives | 26.76 – 742.67 | Noted as potent radical scavengers | nih.gov |
| 2b, 6b, 2c, 4c | High | Highest activity in the series | nih.gov |
Antidiabetic Activity
Chromene derivatives have emerged as promising candidates for the management of diabetes, primarily through the inhibition of key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. rsc.orgnih.gov Inhibiting these enzymes can help control postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov
α-Amylase Inhibition
Several studies have focused on the synthesis of chromene derivatives as inhibitors of α-amylase. rsc.orgnih.gov A recently developed series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were evaluated for their inhibitory activity. nih.govrsc.org All tested compounds (derivatives 2-9) showed significant inhibitory percentages, ranging from 93.4% to 96.6% at a concentration of 100 μg/mL, which is comparable to the standard drug Acarbose (96.5%). rsc.orgnih.gov
The most potent compound in this series was 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (derivative 9), which had an IC50 value of 1.08 ± 0.02 μM. rsc.orgnih.gov The second most active was 3-cyano-2-imino-2H-chromene-6-sulfonamide (derivative 2), with an IC50 of 1.76 ± 0.01 μM. nih.govrsc.orgnih.gov These values are noteworthy when compared to Acarbose (IC50 = 0.43 ± 0.01 μM). nih.gov The structure-activity relationship (SAR) study indicated that the carboxamide group at position 3 and the carbonyl group at position 2 are important for this inhibitory activity. nih.gov
Table 5: In Vitro α-Amylase Inhibitory Activity of 6-Sulfonamide Chromene Derivatives
| Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Source |
|---|---|---|---|
| 2 | 1.76 ± 0.01 | 0.43 ± 0.01 | nih.govrsc.orgnih.gov |
| 9 | 1.08 ± 0.02 | 0.43 ± 0.01 | nih.govrsc.orgnih.gov |
| Other Derivatives (3-8) | >1.76 and <10 (except 3 and 5) | 0.43 ± 0.01 | rsc.orgnih.gov |
α-Glucosidase Inhibition
The same series of 6-sulfonamide-2H-chromene derivatives also demonstrated potent α-glucosidase inhibitory activity. rsc.org The two most active compounds against α-amylase, derivatives 2 and 9, were further evaluated for α-glucosidase inhibition. rsc.org At a concentration of 10 μg/mL, derivative 2 (3-cyano-2-imino-2H-chromene-6-sulfonamide) showed an inhibitory percentage of 90.7%, slightly higher than Acarbose (90.1%). rsc.org
Remarkably, derivative 2 exhibited an IC50 value of 0.548 ± 0.02 μg/mL, indicating it is more potent than the standard drug Acarbose (IC50 = 0.604 ± 0.02 μg/mL). rsc.orgnih.govrsc.org Derivative 9 also showed potency with an IC50 of 2.44 ± 0.09 μg/mL. rsc.orgnih.gov Other research has also highlighted chromene derivatives as effective α-glucosidase inhibitors. For instance, Precocene-I, a chromene derivative isolated from Ageratum conyzoides, exhibited potent anti-diabetic activity with an IC50 of 0.26 mg/mL against α-glucosidase. nih.gov Another study on compounds from Dryopteris cycadina found a chroman-4-one derivative to be a highly active α-glucosidase inhibitor with an IC50 of 133 ± 6.90 µM. mdpi.com
Table 6: In Vitro α-Glucosidase Inhibitory Activity of Selected Chromene Derivatives
| Compound | IC50 (µg/mL) | Standard (Acarbose) IC50 (µg/mL) | Source |
|---|---|---|---|
| 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) | 0.548 ± 0.02 | 0.604 ± 0.02 | rsc.orgnih.govrsc.org |
| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (9) | 2.44 ± 0.09 | 0.604 ± 0.02 | rsc.orgnih.gov |
| Precocene-I | 260 | Not specified in direct comparison | nih.gov |
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Modulation
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. nih.govnih.gov The PPAR family consists of three subtypes: PPARα, PPARβ/δ, and PPARγ. nih.gov Activation of PPARγ is known to enhance insulin (B600854) sensitivity and glucose metabolism. nih.gov
Recent studies have investigated chromene derivatives as potential PPARγ modulators. For instance, some 4-thiazolidinone (B1220212) compounds with a chromene core have been shown to act as PPARγ modulators. nih.gov Research has also demonstrated that PPARγ ligands can inhibit tumor-associated angiogenesis by blocking the production of certain chemokines. nih.gov While direct studies on 6-chloro-2H-chromene-3-carbonitrile as a PPARγ modulator are not extensively documented, the known activity of other chromene derivatives suggests this as a potential area for future investigation. One study identified a regulatory variant in the LPA gene promoter that overlaps with a PPARγ binding site, highlighting PPARγ as a negative regulator of IL-6-induced hepatic lipoprotein(a) production. nih.gov
It is important to note that some widely used pharmacological tools, such as the PPARγ antagonist GW9662 (2-chloro-5-nitro-N-phenylbenzamide), have demonstrated unexpected off-target effects, emphasizing the need for careful interpretation of study results. nih.gov
Other Biological Activities
The versatility of the chromene scaffold has led to the exploration of its derivatives for a wide range of other biological activities.
Coumarin (B35378) derivatives, which are structurally related to chromenes, are well-known for their anticoagulant properties. hu.edu.jomabjournal.com These compounds often act as vitamin K antagonists, inhibiting the biosynthesis of prothrombin. mabjournal.com Research into novel chromene derivatives has revealed their potential as anticoagulants.
For example, a study on 3-(1-aminoethylidene)chroman-2,4-diones and 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones showed that some of these compounds exhibited remarkable in vivo anticoagulant activity in rats. nih.gov Molecular docking studies suggested a non-covalent interaction with the active site of the VKORC1 enzyme. nih.gov Another study synthesized coumarin-type derivatives and found that 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile displayed higher anticoagulant activity than warfarin (B611796) in terms of prothrombin time. hu.edu.jo
| Compound | Activity | Model | Reference |
|---|---|---|---|
| 3-(1-aminoethylidene)chroman-2,4-diones | In vivo anticoagulant activity | Wistar rats | nih.gov |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Higher anticoagulant activity than warfarin (based on prothrombin time) | In vivo (mice) | hu.edu.jo |
Chromene derivatives have been a subject of interest in the search for novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). znaturforsch.comresearchgate.netznaturforsch.com Several studies have reported the synthesis and evaluation of chromene derivatives for their anti-HIV activity. znaturforsch.comresearchgate.netznaturforsch.com
One study detailed the synthesis of pyrano-chromene and pyrimido pyrano-chromene derivatives starting from 2-amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. znaturforsch.comresearchgate.netznaturforsch.com Some of these synthesized compounds were screened for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. znaturforsch.comresearchgate.netznaturforsch.com Another approach involved the synthesis of chroman aldehydes, which were found to inhibit HIV infectivity in HeLa37 cells. nih.gov
Furthermore, novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives have been designed and synthesized as potential HIV-1 integrase inhibitors, showing promising activity with IC50 values in the nanomolar range. rsc.org The lipophilic nature of the benzopyran moiety in chromenes is thought to facilitate their delivery into cell membranes. nih.gov
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| Pyrano-chromene derivatives | HIV-1 and HIV-2 | Inhibitory activity in MT-4 cells | znaturforsch.comresearchgate.netznaturforsch.com |
| Chroman aldehydes | HIV | Inhibition of infectivity in HeLa37 cells | nih.gov |
| N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives | HIV-1 integrase | IC50 values in the nM range | rsc.org |
Certain chromene derivatives have demonstrated potential as vasorelaxant agents. researchgate.netnih.gov A study investigating pyridine- and chromene-carbonitrile analogs found that several of the synthesized compounds exhibited significant vasodilation properties. nih.gov Specifically, the conjugation of a chromene-3-carbonitrile group with phenyl rings bearing electron-withdrawing substituents resulted in noteworthy vasodilation efficiency. nih.gov
Another study focused on nitrate-coumarin derivatives and their vasorelaxant activity in rat aorta rings. core.ac.uk While not directly involving the this compound scaffold, this research highlights the potential of the broader chromene and coumarin class of compounds to influence vascular tone. core.ac.uk The mechanisms of action for some of these compounds were found to involve the activation of soluble guanylate cyclase (sGC) and the opening of K+ channels. core.ac.uk
The chromene scaffold is being actively investigated for its potential in treating neurological disorders. nih.govchemimpex.com Chromone derivatives are recognized for their neurotropic activity, which includes the inhibition of monoamine oxidase and acetylcholinesterase, as well as anti-excitotoxic properties. nih.gov
Research has indicated that chromone derivatives may offer neuroprotective effects. nih.govnih.gov For instance, in experimental models of cerebral ischemia, the use of chromone derivatives has been shown to reduce the extent of neuronal damage. nih.gov Furthermore, studies on a sporadic form of Alzheimer's disease have suggested that chromone derivatives can suppress neuroinflammation and improve mitochondrial function. nih.gov The this compound compound itself is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com
Applications and Future Directions
Role in Pharmaceutical Development and Drug Design
The chromene scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic bioactive compounds. mdpi.com Consequently, 6-chloro-2H-chromene-3-carbonitrile is a significant intermediate in the development of new therapeutic agents. chemimpex.com Its derivatives have been investigated for a range of pharmacological activities.
Researchers have utilized this compound to synthesize novel molecules with potential applications in treating neurological disorders and cancer. chemimpex.com The chromene nucleus is a key component in compounds designed to interact with specific biological targets. For instance, various 2-amino-4H-chromenes, which can be synthesized from precursors like this compound, have shown cytotoxic activities against several cancer cell lines. nih.gov Studies have demonstrated that certain chromene derivatives can induce apoptosis (programmed cell death) in cancer cells and may act as microtubule-destabilizing agents, which is a key mechanism for some anticancer drugs. nih.govresearchgate.net
The development of hybrid molecules, where the chromene structure is combined with other pharmacologically active groups like sulfonamides, is an active area of research aimed at creating compounds with synergistic or enhanced biological effects. nih.gov The chlorinated nature of this compound offers additional opportunities for functionalization, allowing chemists to fine-tune the properties of the resulting drug candidates. chemimpex.com
Table 1: Examples of Bioactive Chromene Derivatives This table is for illustrative purposes and shows general classes of chromene derivatives and their studied activities. Specific derivatives of this compound would follow similar research pathways.
| Chromene Derivative Class | Therapeutic Area of Interest | Investigated Biological Activity | Reference |
|---|---|---|---|
| 2-Amino-4H-chromenes | Oncology | Cytotoxic activity against various cancer cell lines (e.g., MCF-7, T47D) | nih.gov |
| Halogenated 3-Nitro-2H-chromenes | Infectious Diseases | Antibacterial activity against multidrug-resistant bacteria | mdpi.com |
| Chromene-based Hydrazones | Neurology | Anticonvulsant activity | researchgate.net |
| Chromenopyridines | Oncology | Cytotoxic activity against liver (HepG-2) and breast (MCF-7) cancer cells | mdpi.com |
Potential in Agrochemicals
In addition to its pharmaceutical applications, this compound is a valuable intermediate in the agrochemical industry. chemimpex.com The chromene structure is found in various natural and synthetic compounds with pesticidal properties. The compound is used in the formulation of products for pest control and crop protection, contributing to agricultural productivity. chemimpex.com The ability to synthesize a wide array of derivatives from this starting material allows for the development of new agrochemicals with tailored specificities and efficacies.
Applications in Materials Science
The unique electronic and photophysical properties of the chromene ring system have led to investigations into its use in materials science. chemimpex.com this compound and its derivatives are explored for their potential in creating new materials with specific functionalities. chemimpex.com One of the most promising areas is in the development of organic light-emitting diodes (OLEDs). The chromene scaffold can be incorporated into larger molecular structures that form the emissive layer in OLED devices. Furthermore, its properties are being explored for applications in specialized coatings and polymers where chemical stability and durability are required. chemimpex.com
Future Research Directions and Challenges in Chromene Chemistry
The field of chromene chemistry continues to evolve, with significant research focused on developing novel and efficient synthetic methods. uobaghdad.edu.iq A major goal is to create these complex molecules through environmentally friendly, one-pot multicomponent reactions that offer high yields and reduce waste. orientjchem.org
Future research will likely focus on several key areas:
Catalysis: Developing new catalysts to improve the efficiency and selectivity of chromene synthesis. uobaghdad.edu.iq
Structural Diversity: Expanding the library of chromene derivatives by exploring new reaction pathways and incorporating a wider range of functional groups. This is crucial for discovering new bioactive compounds and materials. acs.org
Mechanism-Based Drug Design: Moving beyond general screening to the rational design of chromene derivatives that target specific enzymes or receptors involved in disease. nih.gov
Advanced Materials: Further exploration of chromene-based compounds for applications in electronics, photonics, and smart materials. acs.org
A significant challenge remains in the stereoselective synthesis of certain chromene derivatives, which is often crucial for biological activity. Overcoming these synthetic hurdles is a key objective for organic chemists working in this area. The development of modular strategies that allow for the easy assembly of complex, fused-ring systems containing the chromene core is an active and important area of investigation. acs.org
Q & A
Q. What are the optimal synthetic routes for 6-chloro-2H-chromene-3-carbonitrile?
Methodological Answer: The synthesis typically involves cyclization of substituted chromene precursors. A common approach includes:
- Step 1: Reacting 6-chloro-2H-chromene derivatives with nitrile-forming reagents (e.g., KCN or CuCN) under controlled conditions.
- Step 2: Purification via column chromatography or recrystallization using polar aprotic solvents like DMF or DMSO .
- Catalysts: Pd/C or Lewis acids (e.g., AlCl₃) may enhance yield .
- Key Considerations: Temperature control (80–120°C) and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. How is this compound characterized structurally?
Methodological Answer:
Q. What are the potential applications of this compound in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition: Chromene derivatives exhibit activity against kinases and cytochrome P450 enzymes due to planar aromatic systems .
- Antimicrobial Screening: Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays using broth dilution methods .
- Drug Scaffolds: Functionalize the nitrile group for click chemistry or Schiff base formation to enhance bioavailability .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be addressed?
Methodological Answer:
- Contradiction Analysis: Discrepancies in yields (e.g., 40% vs. 70%) may stem from:
- Alternative Routes: Replace traditional reflux with microwave-assisted synthesis (e.g., 100°C, 30 mins) to improve efficiency .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-311G(d,p) basis set to model HOMO-LUMO gaps (e.g., ~4.2 eV for chromene derivatives) .
- Molecular Docking: AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 enzyme) .
- Crystallography Software: SHELXL for refining X-ray data and validating bond distances/angles .
Q. How can contradictions in analytical data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Case Study: If NMR suggests a planar conformation but X-ray shows puckering:
- Cross-Validation: Compare with analogous compounds (e.g., 6-methoxy derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
